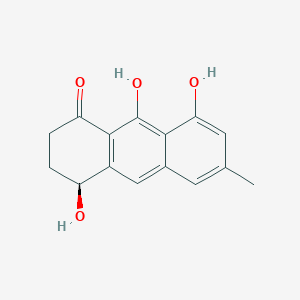
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a methyl group attached to an anthracene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one typically involves multi-step organic reactions. One common method includes the use of starting materials such as anthracene derivatives, which undergo hydroxylation and methylation reactions under controlled conditions. Specific catalysts and reagents, such as Lewis acids or bases, may be employed to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced purification methods such as chromatography or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydro derivatives.
Wissenschaftliche Forschungsanwendungen
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may target specific enzymes or receptors, modulating their activity and leading to biological effects such as antioxidant or anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene: A parent compound with a similar backbone but lacking hydroxyl and methyl groups.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups but differs in the position and number of functional groups.
6-Methyl-1,4-dihydroxyanthraquinone: Similar in structure but with different functional group positions.
Uniqueness
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H14O4 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
(4S)-4,8,9-trihydroxy-6-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C15H14O4/c1-7-4-8-6-9-10(16)2-3-11(17)14(9)15(19)13(8)12(18)5-7/h4-6,10,16,18-19H,2-3H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
DCUUYLNMLNFTDN-JTQLQIEISA-N |
Isomerische SMILES |
CC1=CC2=CC3=C(C(=O)CC[C@@H]3O)C(=C2C(=C1)O)O |
Kanonische SMILES |
CC1=CC2=CC3=C(C(=O)CCC3O)C(=C2C(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Estere dell'ossazepam con indometacina [Italian]](/img/structure/B13810377.png)
![Cyclopentanone, 2-[(phenylamino)oxy]-](/img/structure/B13810378.png)

![1,3-Diallyl-2-[2-(1-methoxy-2-phenyl-1H-indol-3-yl)vinyl]-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate](/img/structure/B13810397.png)
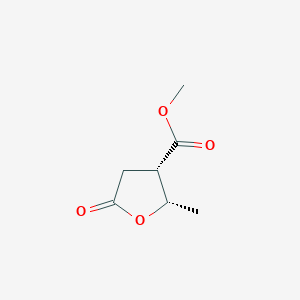
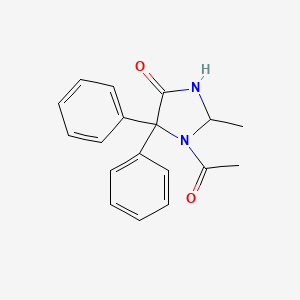
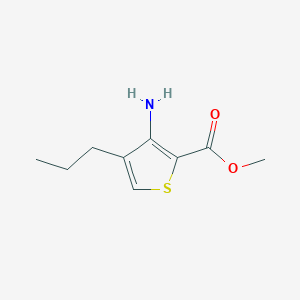


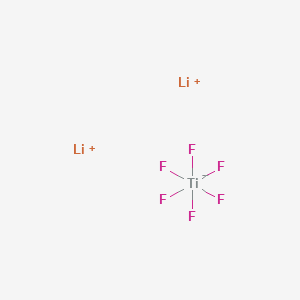

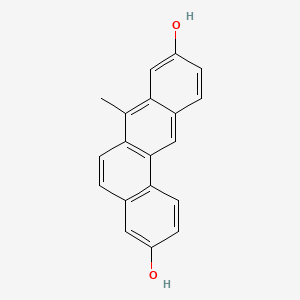
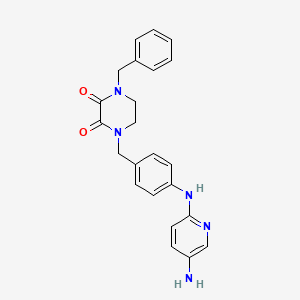
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
